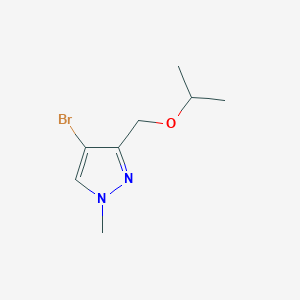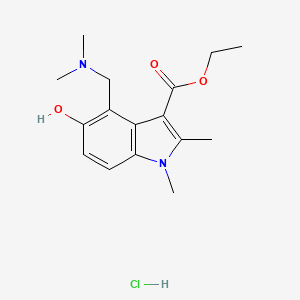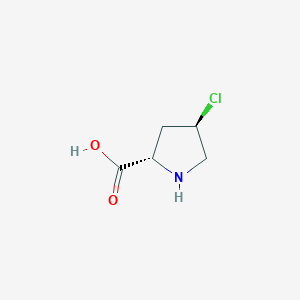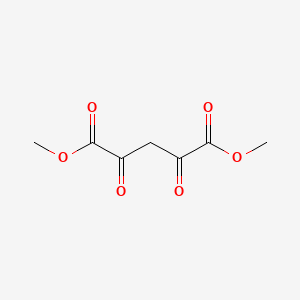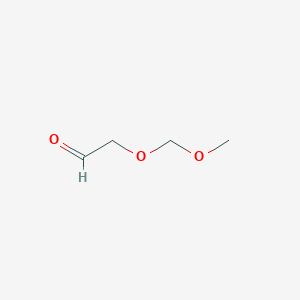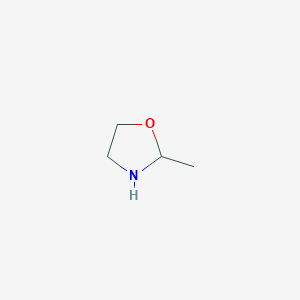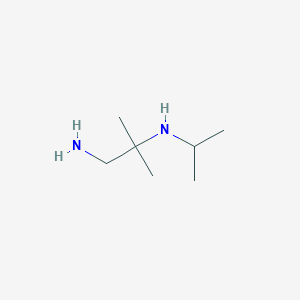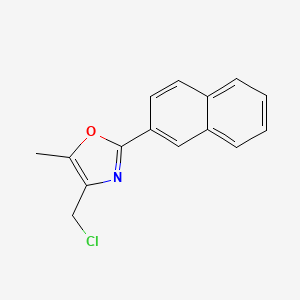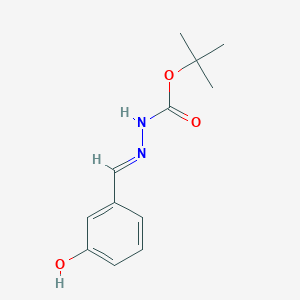![molecular formula C8H6N4 B3048320 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1638771-56-8](/img/structure/B3048320.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Vue d'ensemble
Description
“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 1638771-56-8 . It has a molecular weight of 158.16 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 158.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of new pyrrolo[2,3-d]pyrimidines (7-deazapurines) involved reactions that yielded high-purity compounds, which were then structurally characterized using various spectroscopic techniques. These compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential in antimicrobial applications (Vazirimehr et al., 2017).
Biological Activities
- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and explored for their antimicrobial properties. In one study, a series of pyrrole derivatives and pyrrolo[2,3-d]pyrimidines were synthesized and tested against various microbial strains. Some of these compounds demonstrated significant antimicrobial activity, highlighting their potential as antimicrobial agents (Mohamed et al., 2009).
Antifungal and Antiviral Applications
- Certain pyrrolo[2,3-d]pyrimidines were synthesized and found to have significant antifungal activities, further emphasizing the therapeutic potential of these compounds in treating fungal infections (Hanafy, 2011).
Advanced Synthesis Techniques
- The development of novel synthetic routes for pyrrolo[2,3-d]pyrimidines utilizing modern techniques such as microwave-assisted synthesis and ionic liquid-supported catalysis has been reported. These methods offer advantages in terms of reaction efficiency, yield, and environmental impact, contributing to the field of green chemistry (Ramezanzadeh et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
The primary target of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is a key effector in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell .
Mode of Action
This compound interacts with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations . The compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The compound affects the biochemical pathways associated with PAK4. PAK4 is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation . Overexpression of PAK4 is associated with a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers .
Result of Action
The result of the compound’s action is the inhibition of PAK4 , which can lead to the mitigation of cell growth, prevention of apoptosis, and regulation of cell proliferation and senescence . This inhibition can potentially be used for the treatment of various cancers where PAK4 is overexpressed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is a white to yellow solid at room temperature and is stored in a refrigerator These factors can affect the compound’s stability, efficacy, and action
Analyse Biochimique
Biochemical Properties
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes such as p21-activated kinase 4 (PAK4), which is involved in various cellular processes including cell growth and apoptosis . The compound acts as an inhibitor of PAK4, binding to the enzyme and preventing its activity. This interaction is crucial for understanding the compound’s potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes like PAK4 by forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its subsequent effects on cellular processes.
Propriétés
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSJWBGIMGQQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222738 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638771-56-8 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



